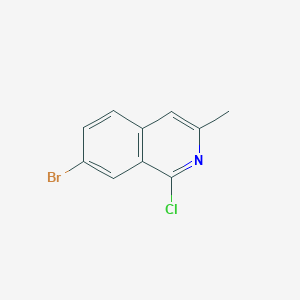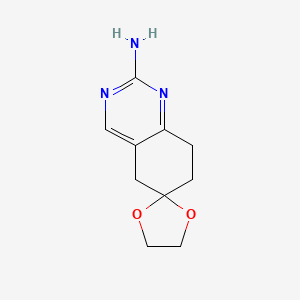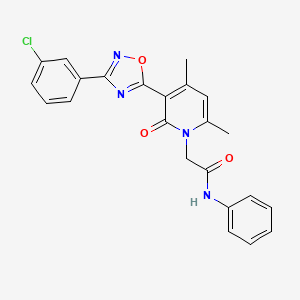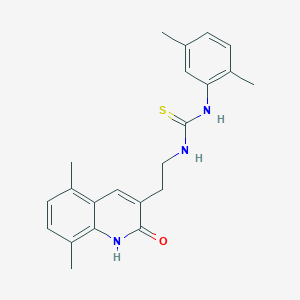![molecular formula C15H19N3O5 B3002489 ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1986367-69-4](/img/structure/B3002489.png)
ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules .
Synthesis Analysis
The synthesis of related 1,2,3-triazole derivatives often involves "click chemistry," which is a class of biocompatible small molecule reactions commonly used to join substrates of choice with specificity and efficiency. One paper describes an efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which is structurally similar to the compound of interest. The synthesis involves the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, a related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, was characterized using density functional theory (DFT) calculations, which provided insights into the optimized geometry, vibrational frequencies, and NMR chemical shift values .
Chemical Reactions Analysis
1,2,3-Triazole derivatives are known for their reactivity and can participate in various chemical reactions. The 4-carboxy group present in these molecules is particularly advantageous as it can be easily transformed into other functional groups, expanding the chemical versatility of the triazole core . Additionally, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the potential for substituent variation at the triazole ring, which is important for the development of new compounds with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as the 4-methoxyphenyl group can affect the compound's solubility, melting point, and stability. Spectroscopic techniques like FT-IR, NMR, and mass spectrometry are commonly used to determine these properties and confirm the structure of synthesized compounds . Additionally, the study of molecular electrostatic potential (MEP) can provide information on the reactive sites of the molecule, which is crucial for understanding its reactivity and interactions with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis via Click Chemistry : This compound is synthesized using a 'click chemistry' approach, involving the reaction of organic azides and terminal alkynes. The process tolerates various substituted phenyl imines and diazo compounds, leading to the efficient production of fully substituted 1,2,3-triazoles (J. Chen, Shuangshuang Liu, & Kwunmin Chen, 2010).
Role in Peptide Synthesis : This compound has been designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It's an effective coupling reagent, enabling high coupling efficiency and real-time monitoring of each coupling cycle (Lu Jiang, A. Davison, G. Tennant, & R. Ramage, 1998).
Synthesis of Metabolites : Efficient syntheses of certain metabolites using this compound have been achieved, showcasing its utility in producing compounds with potential pharmacological properties (M. Mizuno et al., 2006).
Molecular Interactions and Analysis : The compound is involved in forming self-assembled dimers in the solid state, and its interactions have been studied using techniques like Hirshfeld surface analysis and DFT calculations. This provides insights into molecular interactions and bonding (Muhammad Naeem Ahmed et al., 2020).
Pharmaceutical and Biological Research
Antimicrobial Activity Evaluation : Some derivatives of this compound have been synthesized and screened for their antimicrobial activity, indicating its potential role in developing new antimicrobial agents (Seda Fandaklı et al., 2012).
Pharmacological Potential of Heterocycles : The structural combination of 1,2,4-triazole and pyrazole fragments in this compound suggests its potential for interacting with various biological targets, contributing to pharmacological research (S. Fedotov, A. S. Hotsulia, & O. Panasenko, 2022).
properties
IUPAC Name |
ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-3-23-15(21)14-12(9-19)18(17-16-14)8-13(20)10-4-6-11(22-2)7-5-10/h4-7,13,19-20H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKNJLRDDXUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)OC)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)



![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)
![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)



![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B3002421.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3002423.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)